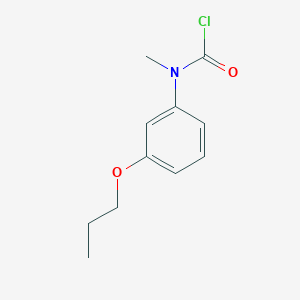
Carbamic chloride, methyl(3-propoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic chloride, methyl(3-propoxyphenyl)- is an organic compound with the molecular formula C11H14ClNO2. It is a derivative of carbamic acid and features a carbamoyl chloride functional group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbamic chloride, methyl(3-propoxyphenyl)- can be synthesized through the reaction of an amine with phosgene. The general reaction is as follows:
R2NH+COCl2→R2NCOCl+[R2NH2]Cl
In this case, the amine used is methyl(3-propoxyphenyl)amine. The reaction is typically carried out under controlled conditions to avoid the formation of unwanted by-products.
Industrial Production Methods
Industrial production of carbamic chloride, methyl(3-propoxyphenyl)- involves the use of large-scale reactors where the reaction between methyl(3-propoxyphenyl)amine and phosgene is carefully monitored. The process requires stringent safety measures due to the toxic nature of phosgene.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic chloride, methyl(3-propoxyphenyl)- undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form carbamic acid and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form carbamates.
Aminolysis: Reacts with amines to form ureas.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a base like pyridine.
Aminolysis: Amines such as methylamine or ethylamine, under mild conditions.
Major Products Formed
Hydrolysis: Carbamic acid and hydrochloric acid.
Alcoholysis: Carbamates.
Aminolysis: Ureas.
Aplicaciones Científicas De Investigación
Carbamic chloride, methyl(3-propoxyphenyl)- is used in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of pesticides and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of carbamic chloride, methyl(3-propoxyphenyl)- involves its reactivity with nucleophiles. The carbamoyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical synthesis processes.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylcarbamoyl chloride: Another carbamoyl chloride with similar reactivity.
Ethylcarbamoyl chloride: Similar structure but with an ethyl group instead of a propoxyphenyl group.
Uniqueness
Carbamic chloride, methyl(3-propoxyphenyl)- is unique due to the presence of the propoxyphenyl group, which imparts specific reactivity and properties that are different from other carbamoyl chlorides. This makes it particularly useful in certain chemical synthesis applications where these properties are desired.
Propiedades
Número CAS |
59732-04-6 |
|---|---|
Fórmula molecular |
C11H14ClNO2 |
Peso molecular |
227.69 g/mol |
Nombre IUPAC |
N-methyl-N-(3-propoxyphenyl)carbamoyl chloride |
InChI |
InChI=1S/C11H14ClNO2/c1-3-7-15-10-6-4-5-9(8-10)13(2)11(12)14/h4-6,8H,3,7H2,1-2H3 |
Clave InChI |
IAFSDRURAIZPMX-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=CC(=C1)N(C)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


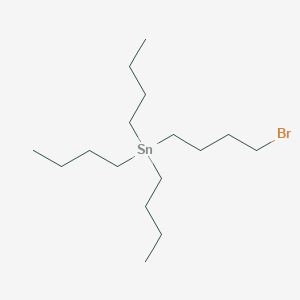
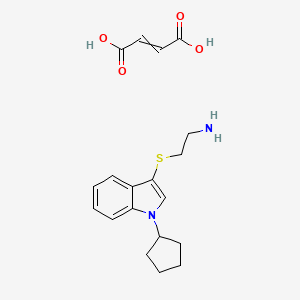
![2,4-Dithiabicyclo[3.2.0]hept-1(5)-ene-3-thione](/img/structure/B14597758.png)
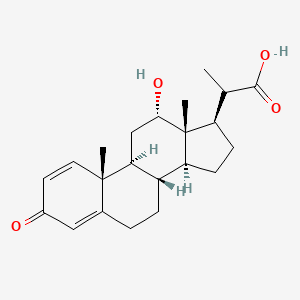
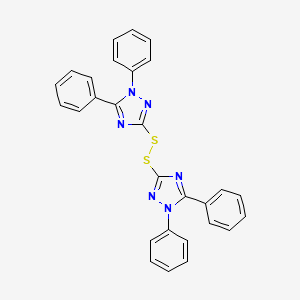
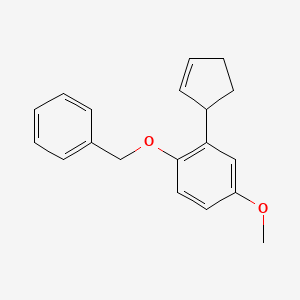

![1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl-](/img/structure/B14597793.png)
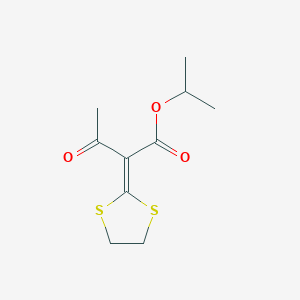
![3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one](/img/structure/B14597812.png)

![N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine](/img/structure/B14597821.png)
phenylphosphanium](/img/structure/B14597825.png)
![({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride](/img/structure/B14597827.png)
